Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate
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Overview
Description
Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate is a complex organic compound with the molecular formula C11H13ClO7S. This compound is known for its unique chemical structure, which includes a chlorosulfonyl group, a hydroxy group, and two methoxy groups attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate typically involves multiple steps. One common method includes the esterification of 2-(chlorosulfonyl)acetic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the chlorosulfonyl group can produce a sulfonyl derivative .
Scientific Research Applications
Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(chlorosulfonyl)acetate
- Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activities .
Properties
Molecular Formula |
C11H13ClO7S |
---|---|
Molecular Weight |
324.74 g/mol |
IUPAC Name |
methyl 2-(2-chlorosulfonyl-4-hydroxy-3,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13ClO7S/c1-17-7-4-6(5-8(13)18-2)11(20(12,15)16)10(19-3)9(7)14/h4,14H,5H2,1-3H3 |
InChI Key |
GTQBZYMTJZPSJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CC(=O)OC)S(=O)(=O)Cl)OC)O |
Origin of Product |
United States |
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